molecular formula C25H32N6O4 B11625133 N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11625133
M. Wt: 480.6 g/mol
InChI Key: CYVUUXPVGXCFNI-UHFFFAOYSA-N
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Description

N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound characterized by its complex structure, which includes triazine, piperidine, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines.

    Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions, where 2,5-dimethoxyaniline reacts with the triazine core.

    Attachment of the Piperidine Group: The final step involves the reaction of the intermediate with 4-methylpiperidine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups attached to the triazine core.

    Reduction: Reduction reactions can modify the piperidine or phenyl groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine may be investigated for its potential as a pharmacophore. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The triazine core can form hydrogen bonds or hydrophobic interactions, while the piperidine and dimethoxyphenyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the piperidine group, which may affect its binding properties and reactivity.

    N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine core.

Uniqueness

N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of its triazine core, dimethoxyphenyl groups, and piperidine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H32N6O4

Molecular Weight

480.6 g/mol

IUPAC Name

2-N,4-N-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H32N6O4/c1-16-10-12-31(13-11-16)25-29-23(26-19-14-17(32-2)6-8-21(19)34-4)28-24(30-25)27-20-15-18(33-3)7-9-22(20)35-5/h6-9,14-16H,10-13H2,1-5H3,(H2,26,27,28,29,30)

InChI Key

CYVUUXPVGXCFNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)OC)OC)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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